n'-(4-(M-tolyloxy)butanoyl)picolinohydrazide

Description

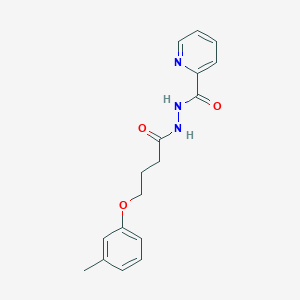

N'-(4-(m-Tolyloxy)butanoyl)picolinohydrazide is a picolinohydrazide derivative characterized by a 4-(m-tolyloxy)butanoyl substituent at the hydrazide nitrogen. Picolinohydrazide (pyridine-2-carbohydrazide) consists of a pyridine ring linked to a hydrazide group (-CONHNH₂). The unique substituent in this compound introduces a flexible butanoyl chain terminated by an m-tolyloxy group (meta-methylphenoxy), which influences its electronic, steric, and physicochemical properties. This structural feature distinguishes it from other picolinohydrazide derivatives, making it relevant for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-13-6-4-7-14(12-13)23-11-5-9-16(21)19-20-17(22)15-8-2-3-10-18-15/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJRMSJOJTXBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCC(=O)NNC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331021 | |

| Record name | N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57256195 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

853591-11-4 | |

| Record name | N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of n’-(4-(M-tolyloxy)butanoyl)picolinohydrazide involves the reaction of picolinohydrazide with 4-(M-tolyloxy)butanoic acid under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Chemical Reactions Analysis

n’-(4-(M-tolyloxy)butanoyl)picolinohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

n’-(4-(M-tolyloxy)butanoyl)picolinohydrazide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: It is used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of n’-(4-(M-tolyloxy)butanoyl)picolinohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

N′-(4-Methoxybenzoyl)picolinohydrazide ()

- Structure : Features a 4-methoxybenzoyl group directly attached to the hydrazide nitrogen.

- Comparison: The 4-methoxybenzoyl group is shorter and more rigid than the 4-(m-tolyloxy)butanoyl chain in the target compound. The methoxy group in the benzoyl derivative is strongly electron-donating, enhancing resonance stabilization of the hydrazide moiety. In contrast, the m-tolyloxy group in the target compound introduces steric bulk and moderate electron-donating effects via the methyl and ether groups. Synthesis: Both compounds are synthesized via hydrazide acylation. The target compound likely requires a longer-chain acyl chloride (e.g., 4-(m-tolyloxy)butanoyl chloride) under similar conditions (room temperature in polar aprotic solvents) .

N′-(Pyrid-2-yl)picolinohydrazide Derivatives ()

- Structure: Derivatives like N'-(2-aminophenyl)-N'-(pyrid-2-yl)picolinohydrazide (239b) incorporate aromatic substituents.

- Comparison: Aromatic substituents (e.g., pyridyl or aminophenyl) enhance π-π stacking interactions, whereas the aliphatic butanoyl chain in the target compound increases flexibility and lipophilicity.

Planarity and Hydrogen Bonding

Picolinohydrazide vs. Nicotinohydrazide ()

- Planarity: Picolinohydrazide (pyridine-2-carbohydrazide) is nearly planar, with a dihedral angle of 0° between the pyridine ring and hydrazide group. In contrast, nicotinohydrazide (pyridine-3-carbohydrazide) has a dihedral angle of 33.79°, reducing planarity.

- Comparison: The target compound’s 4-(m-tolyloxy)butanoyl substituent likely disrupts planarity due to steric hindrance, similar to nicotinohydrazide. This could reduce crystallinity compared to unsubstituted picolinohydrazide. Hydrogen bonding in the target compound involves N–H···O interactions from the hydrazide group and possibly O–H···N from the ether oxygen, stabilizing its crystal lattice .

Physicochemical Properties

Solubility and Melting Points

- Hydrazones vs. Acylhydrazides (): Hydrazones (e.g., N-(4-methoxybenzylidene)-N'-(2-pyridyl)hydrazine) exhibit lower solubility in polar solvents due to their rigid, conjugated structures. The target compound’s acylhydrazide structure and flexible chain may increase solubility in alcohols (e.g., ethanol, methanol) compared to hydrazones .

- Melting Points: Acylhydrazides generally have higher melting points than hydrazones. For example, N′-(4-methoxybenzoyl)picolinohydrazide () forms colorless crystals with strong hydrogen bonding, suggesting a high melting point (>150°C). The target compound’s melting point is expected to be lower due to reduced crystallinity from the bulky substituent .

Data Table: Comparative Analysis of Picolinohydrazide Derivatives

Research Findings and Implications

- Biological Activity : The m-tolyloxy group in the target compound may enhance interactions with hydrophobic binding pockets in enzymes or receptors, making it a candidate for antimicrobial or anticancer studies. Thiosemicarbazone analogs () show metal-chelating activity, suggesting the target compound could be modified for similar applications .

- Material Science: Reduced planarity and flexible substituents may make the target compound suitable for designing non-linear optical materials or porous coordination polymers .

Biological Activity

N'-(4-(M-tolyloxy)butanoyl)picolinohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H17N3O3

- Molecular Weight : 273.30 g/mol

- CAS Number : 853591-11-4

The compound features a picolinohydrazide moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and growth.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies indicate that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound against multi-drug resistant strains. Results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent for infections caused by resistant bacteria.

- Cancer Cell Apoptosis Study : Research conducted at a leading cancer research institute explored the effects of this compound on apoptosis in breast cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.